N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-indole-7-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-indole-7-carbohydrazide is a chemical compound with the following properties:
Chemical Formula: CHNO
CAS Number: 1284266-34-7
Molecular Weight: 334.381 g/mol
Preparation Methods
Synthetic Routes:: The synthetic route to prepare this compound involves the condensation of 1H-indole-7-carbohydrazide with 4-methoxybenzaldehyde. The reaction proceeds via the formation of a Schiff base (imine) linkage. The reaction scheme can be represented as follows:
Indole-7-carbohydrazide+4-methoxybenzaldehydeCondensationN’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-indole-7-carbohydrazide
Reaction Conditions::- Solvent: Typically, organic solvents such as ethanol or methanol are used.
- Catalyst: Acidic or basic catalysts may be employed to facilitate the condensation reaction.
- Temperature: The reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods:: While industrial-scale production methods may vary, the laboratory-scale synthesis provides a foundation for larger-scale processes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions under appropriate conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions at various positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The major products depend on the specific reaction conditions and the functional groups present. For example, reduction may yield the corresponding hydrazine derivative.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It could serve as a potential drug candidate due to its structural features.
Biological Studies: Researchers explore its interactions with biological targets.
Materials Science: It may be used in the design of functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways within cells.
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H17N3O2 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1H-indole-7-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-12(13-6-8-15(23-2)9-7-13)20-21-18(22)16-5-3-4-14-10-11-19-17(14)16/h3-11,19H,1-2H3,(H,21,22)/b20-12- |
InChI Key |
BJEVBFPBUIENNM-NDENLUEZSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC2=C1NC=C2)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=C1NC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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